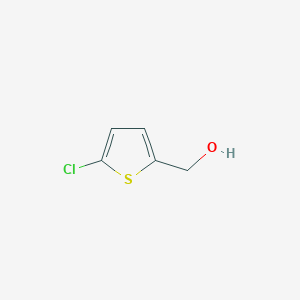
Methyl Pentadecafluoroheptyl Ketone
Übersicht
Beschreibung
Methyl Pentadecafluoroheptyl Ketone (MPFHK) is a synthetic compound that has been used for a variety of purposes, ranging from industrial applications to scientific research. It is a fluorinated ketone that has a unique combination of properties, including low volatility, low toxicity, and high solubility in organic solvents. MPFHK has been used in the production of polymers, as a fuel additive, and as a surfactant. In addition, it has been used in various scientific research applications, such as drug delivery systems, biochemical and physiological studies, and lab experiments. In
Wissenschaftliche Forschungsanwendungen
General Overview of Potential Applications for Methyl Ketones:
-
Biofuel Production:
- Application Summary: Methyl ketones are being studied as a sustainable biofuel that is compatible with existing diesel engines .
- Methods: Production involves genetically modified bacteria (e.g., Pseudomonas taiwanensis VLB120) that convert glucose into methyl ketones .
- Results: The produced biofuel has shown efficient combustion, good storability, and reduced ecotoxicology compared to common diesel fuel .
-
Solvent for Fluorous Chemistry:
- Application Summary: Methyl Pentadecafluoroheptyl Ketone can be used as a solvent in fluorous chemistry, which involves reactions and processes that use perfluorinated compounds to facilitate separation and purification .
- Methods: The compound’s unique properties, such as its high density and low miscibility with non-fluorous solvents, make it ideal for liquid-liquid extraction and phase separation techniques .
-
Metabolic Research:
-
Enhanced Biotechnological Production:
-
Combustion Research:
- Application Summary: Methyl ketones are studied for their combustion properties to develop sustainable fuels .
- Methods: Experiments in research internal combustion engines assess parameters like cetane number, flash point, and kinematic viscosity .
- Results: Findings indicate that methyl ketones combine efficient combustion with reduced ecotoxicology, making them promising as biofuels .
-
Biofuel Development:
- Application Summary: Methyl ketones are proposed as a sustainable biofuel, compatible with the existing diesel fleet .
- Methods: Produced by genetically modified Pseudomonas taiwanensis VLB120 from glucose, with a bioprocess developed for simple product purification .
- Results: Parameters like cetane number, flash point, and kinematic viscosity fit diesel fuel specifications, showing promise as a clean-burning biofuel .
-
Industrial Production:
- Application Summary: Advances in the characterization of methyl ketone synthases have led to the development of microbial platforms for industrial production .
- Methods: Over-expressing genes from Solanum habrochaites in Escherichia coli to synthesize methyl ketones from fatty acid intermediates .
- Results: Achieved concentrations up to 500 mg/L, which is significant for engineered microorganisms .
-
Protease Inhibition:
- Application Summary: Peptidyl α-fluorinated ketones, which include methyl pentadecafluoroheptyl ketone, can inhibit serine and cysteine proteases .
- Methods: Used as probes to study proteolytic activity and elucidate the role of these proteases in disease progression .
- Results: These inhibitors can provide insights into the mechanisms of diseases and aid in the development of therapeutic strategies .
-
Enhanced Yield Strategies:
- Application Summary: Co-feeding strategies have been developed to improve the yield of methyl ketones in biotechnological production .
- Methods: Metabolic modeling and experimental optimization to increase the efficiency of production .
- Results: Concentrations increased significantly, demonstrating the potential for large-scale production .
Eigenschaften
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F15O/c1-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMZSQGESVNRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F15O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504109 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Pentadecafluoroheptyl Ketone | |
CAS RN |
754-85-8 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Pentadecafluoroheptyl Ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)







